BenchChemオンラインストアへようこそ!

(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate

Chiral fluoroquinolone synthesis Stereochemical SAR Antibacterial MIC comparison

(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is a chiral spirocyclic carbamate that functions as the penultimate protected intermediate in the convergent synthesis of sitafloxacin hydrate (DU-6859a), a potent third-generation fluoroquinolone antibiotic developed by Daiichi Sankyo. The molecule incorporates a rigid 5-azaspiro[2.4]heptane core bearing a benzyl protecting group at the N-5 tertiary amine and a tert-butoxycarbonyl (Boc) group at the (7S)-primary amine, providing an orthogonal dual-protection strategy essential for regioselective elaboration during drug assembly.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
CAS No. 144282-37-1
Cat. No. B178833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
CAS144282-37-1
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(CC12CC2)CC3=CC=CC=C3
InChIInChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)19-15-12-20(13-18(15)9-10-18)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m1/s1
InChIKeyUCBLMUMETZZNIZ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 144282-37-1): Chiral Sitafloxacin Intermediate for Regulated Pharmaceutical Procurement


(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is a chiral spirocyclic carbamate that functions as the penultimate protected intermediate in the convergent synthesis of sitafloxacin hydrate (DU-6859a), a potent third-generation fluoroquinolone antibiotic developed by Daiichi Sankyo . The molecule incorporates a rigid 5-azaspiro[2.4]heptane core bearing a benzyl protecting group at the N-5 tertiary amine and a tert-butoxycarbonyl (Boc) group at the (7S)-primary amine, providing an orthogonal dual-protection strategy essential for regioselective elaboration during drug assembly [1]. The (S)-absolute configuration at the C-7 stereocenter is critically required because only the (7S)-configured azaspiro substituent yields the (S,S,S)-sitafloxacin diastereomer—the most potent stereoisomer against both Gram-positive and Gram-negative bacteria, as established by X-ray crystallographic analysis and in vitro antibacterial profiling [2].

Why Generic Azaspiroheptane Intermediates Cannot Replace (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate in Sitafloxacin Manufacturing


Generic substitution with a racemic, des-benzyl, or enantiomeric azaspiroheptane intermediate is precluded by three convergent constraints. First, sitafloxacin bears three chiral centers, and the drug regulatory agency mandates that stereoisomeric impurities be controlled below 0.1% (m/m) because stereoisomers exhibit bioactivity against human topoisomerase II, posing a safety risk [1]. Second, the (7R)-enantiomer of this intermediate propagates into sitafloxacin diastereomers with substantially reduced antibacterial potency—the (7S)-configured DU-6859a is the most potent stereoisomer identified, with MIC values as low as 0.006–0.013 μg/mL against key pathogens [2]. Third, the orthogonal N-5 benzyl / N-7 Boc protection is not replicated by any single-protection or unprotected analog; removing the benzyl group prematurely exposes the tertiary amine to undesired alkylation or oxidation during downstream coupling steps, while the Boc group enables selective deprotection under mild acidic conditions without disturbing the benzyl moiety . The quantitative evidence below demonstrates why each of these differentiation dimensions is individually decisive for procurement specification.

Quantitative Differentiation Evidence for (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 144282-37-1) Versus Closest Analogs


Enantiomeric Configuration Dictates Antibacterial Potency: (7S) vs. (7R) Stereochemical Outcome on Final Sitafloxacin MIC Values

The (7S) absolute configuration of the target intermediate directly determines the stereochemistry at the C-7 position of the azaspiro substituent in sitafloxacin. Kimura et al. (1994) synthesized all four possible diastereomers of the final quinolone and demonstrated that the (1R,2S)-fluorocyclopropyl / (7S)-azaspiro combination (compound 33, DU-6859a) is the most potent stereoisomer, with MIC values of 0.006 μg/mL against S. pyogenes, 0.013 μg/mL against S. aureus 209P, and 0.05 μg/mL against E. coli NIHJ [1]. In contrast, the corresponding (1R,2S)/(7R) diastereomer (compound 34) exhibited markedly reduced activity. Using the (R)-enantiomer intermediate would therefore lead directly to the less active diastereomer, compromising the antibacterial efficacy of the final API [1].

Chiral fluoroquinolone synthesis Stereochemical SAR Antibacterial MIC comparison

Enantiomeric Excess Advantage: Patent-Documented ee of 98.3–98.6% vs. Prior Art 53% ee for the Des-Benzyl Sitafloxacin Intermediate

US Patent 10,358,417 B2 (2019) describes an improved preparation method for (7S)-5-azaspiro[2.4]heptane-7-yl tert-butyl carbamate—the direct downstream intermediate obtained after debenzylation of the target compound—achieving enantiomeric excess values of 98.3–98.6% ee using Ru-BINAP-catalyzed Noyori asymmetric hydrogenation [1]. The patent explicitly states that prior art methods, specifically the asymmetric reduction catalyzed by a chiral catalyst described in JP2004099609A, yielded an ee value of only 53% [1]. This 45-percentage-point differential in enantiomeric purity is directly traceable to the chiral integrity of the benzyl-protected precursor; the target compound, with its optical isomer specification of ≤0.20% (corresponding to ≥99.6% ee), serves as the entry point for achieving the high-ee downstream intermediate .

Asymmetric synthesis Enantiomeric excess Sitafloxacin intermediate patent

Chiroptical Identity: Specific Rotation [α]D20 = -32.0° to -37.0° Defines the (S)-Enantiomer vs. Dextrorotatory (R)-Enantiomer

The (S)-enantiomer of the target compound exhibits a specific rotation of [α]D20 = -32.0° to -37.0° (c = 1, solvent unspecified, 20 °C), a specification independently confirmed by multiple commercial suppliers . The (R)-enantiomer, tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate, is dextrorotatory and would display a positive specific rotation of approximately equal magnitude. This chiroptical property serves as a rapid, compendial identity test to distinguish the pharmacologically required (S)-enantiomer from its mirror image upon incoming material receipt. The narrow specification window (-32.0° to -37.0°) reflects the batch-to-batch consistency achievable through modern asymmetric synthesis, and any deviation outside this range indicates either enantiomeric contamination or configurational degradation .

Optical rotation specification Chiral identity testing Enantiomeric quality control

Regulatory Stereoimpurity Threshold of <0.1% (m/m) in Final API Drives Intermediate Optical Isomer Specification of ≤0.20%

Meng and Kang (2017) reported that the drug regulatory agency requires stereoisomeric impurities in sitafloxacin to be controlled at levels below 0.1% (m/m), because sitafloxacin stereoisomers exhibit bioactivity against human topoisomerase II and thus represent a safety concern [1]. This regulatory threshold propagates backward through the synthetic route: to achieve <0.1% stereoisomeric impurity in the final API, the penultimate chiral intermediate must possess an optical isomer content substantially below this limit. The target compound is supplied with an optical isomer specification of ≤0.20% , meaning that even before the final debenzylation and coupling steps, the (R)-enantiomer contamination is constrained to a level that does not—after factoring in typical yield losses and enrichment/concentration effects during workup—force the final API out of specification. A generic racemic or low-ee intermediate would require expensive chiral chromatographic separation at the API stage, introducing validated analytical method burden and yield loss [1].

Stereoisomeric impurity control Pharmaceutical quality regulation Chiral intermediate specification

Orthogonal N-5 Benzyl / N-7 Boc Dual Protection Enables Regioselective Elaboration Inaccessible to Mono-Protected or Unprotected Analogs

The target compound incorporates two chemically orthogonal protecting groups: an acid-labile Boc carbamate at the 7-amino position and a hydrogenolysis-labile benzyl group at the N-5 tertiary amine [1]. This orthogonality is essential for the convergent sitafloxacin synthesis: the Boc group can be selectively removed under mild acidic conditions (e.g., HCl/EtOH or TFA) to liberate the 7-amino nucleophile for coupling with the quinolone carboxylic acid electrophile, without disturbing the N-5 benzyl group which protects the tertiary amine from competing alkylation or oxidation [1]. The benzyl group is subsequently removed by catalytic hydrogenolysis (Pd/C, H2) as the final deprotection step, revealing the free azaspiro core that forms the completed sitafloxacin structure . In contrast, the des-benzyl analog (tert-butyl (5-azaspiro[2.4]heptan-7-yl)carbamate, CAS 152513-88-7) leaves the N-5 tertiary amine unprotected throughout the synthesis, inviting undesired N-alkylation during quinolone coupling and generating difficult-to-remove byproducts [1]. Similarly, the free amine analog (S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine (CAS 144282-35-9) lacks the Boc protection and would undergo premature, non-regioselective coupling at the 7-amino position before the quinolone electrophile is installed .

Orthogonal protecting group strategy Regioselective synthesis Spirocyclic intermediate differentiation

Vendor-Specified Quality Metrics: Chemical Purity ≥98.0% (HPLC), Single Impurity ≤0.50%, Moisture ≤0.50%

The target compound is supplied to an enterprise quality standard comprising chemical purity ≥98.0% by HPLC, maximum single impurity ≤0.50%, total impurities ≤2.0%, moisture (Karl Fischer) ≤0.50%, and optical isomer ≤0.20% . These specifications are aligned with the requirements of a regulated pharmaceutical intermediate intended for late-stage API synthesis, where individual impurity control is critical to avoid carryover into the final drug substance. In comparison, the (R)-enantiomer and des-benzyl analog are typically offered at 95–97% purity ranges by catalog suppliers, with less stringent impurity profiling . The ≤0.50% moisture specification is particularly relevant for this compound because the Boc group is susceptible to hydrolytic cleavage; excess moisture during storage would gradually degrade the Boc protection, reducing the effective assay of the intermediate and generating the free amine impurity that could participate in premature side reactions .

Pharmaceutical intermediate quality HPLC purity specification Impurity control

Procurement-Driven Application Scenarios for (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate (CAS 144282-37-1)


Regulated Sitafloxacin Hydrate API Manufacturing (cGMP Late-Stage Intermediate)

This compound is procured as the penultimate intermediate in cGMP-compliant sitafloxacin hydrate production. The (S)-enantiomer with optical isomer ≤0.20% is charged directly into the Boc-deprotection step (HCl/EtOH or TFA) to liberate the 7-amino group for condensation with the pre-formed quinolone carboxylic acid electrophile [1]. The orthogonal benzyl group remains intact during this acidic step, preventing N-5 alkylation byproducts. Following coupling, catalytic hydrogenolysis (Pd/C, H2) removes the benzyl group to yield sitafloxacin API. The strict impurity specifications (single impurity ≤0.50%, total impurities ≤2.0%) minimize the burden of downstream purification and ensure that stereoisomeric impurities in the final API remain below the regulatory threshold of <0.1% (m/m) [2]. Batch-specific certificates of analysis including specific rotation, HPLC purity, and optical isomer content are essential for regulatory filing documentation .

Sitafloxacin Impurity Reference Standard Preparation and Analytical Method Development

The defined stereochemistry and high purity (≥98.0% HPLC) of this compound make it the preferred starting material for synthesizing characterized sitafloxacin impurity reference standards, including stereoisomeric impurities required for analytical method validation [1]. The compound can be deliberately epimerized or subjected to stress conditions (heat, acid, base, light) to generate degradation products and stereoisomers that serve as system suitability markers in chiral CE or HPLC methods. The ≤0.50% single impurity specification of the parent intermediate provides a well-controlled baseline from which impurity spikes can be quantitatively prepared and calibrated .

Generic Sitafloxacin Development and ANDA/DMF Filing Support

For generic pharmaceutical companies developing abbreviated new drug applications (ANDAs) for sitafloxacin, this intermediate provides a regulatory-precedented synthetic route entry point [1]. The orthogonal protecting group strategy (Boc/benzyl) is documented in the innovator's synthetic pathway (Daiichi Sankyo patents and publications), and using the identical protected intermediate minimizes the number of process changes that must be justified to regulators . The commercial availability of the compound with full analytical documentation (CoA, MSDS, specific rotation, HPLC, moisture) at scales from grams to multi-kilograms supports both laboratory process development and pilot-plant scale-up under a single quality system .

Quote Request

Request a Quote for (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.